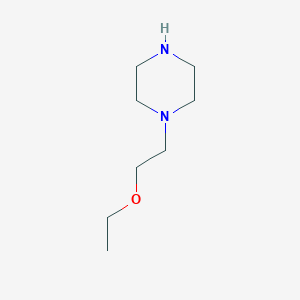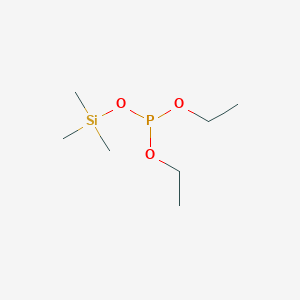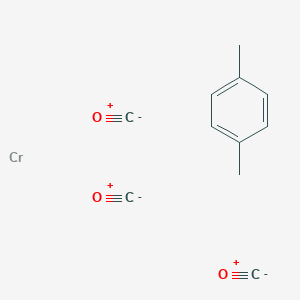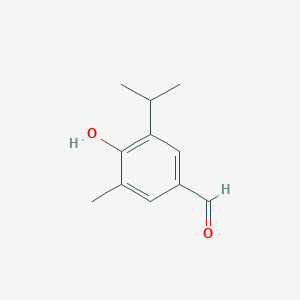
4-Hydroxy-5-isopropyl-3-methylbenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hydroxy-5-isopropyl-3-methylbenzaldehyde, also known as hinokitiol, is a natural compound found in the heartwood of various trees, including the Hinoki cypress tree. Hinokitiol has been extensively studied for its various biological activities, including its antimicrobial, anti-inflammatory, and anticancer properties.
Mechanism of Action
The mechanism of action of 4-Hydroxy-5-isopropyl-3-methylbenzaldehyde is not fully understood. However, it is believed to work by disrupting the cell membrane of microorganisms, inhibiting the production of pro-inflammatory cytokines, and inducing apoptosis in cancer cells.
Biochemical and Physiological Effects:
Hinokitiol has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of bacteria, fungi, and viruses, including antibiotic-resistant strains. It has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Additionally, 4-Hydroxy-5-isopropyl-3-methylbenzaldehyde has been shown to induce apoptosis in cancer cells.
Advantages and Limitations for Lab Experiments
Hinokitiol has several advantages for lab experiments. It is a natural compound and is therefore readily available. It has also been extensively studied, and its biological activities are well-documented. However, 4-Hydroxy-5-isopropyl-3-methylbenzaldehyde also has limitations for lab experiments. It is difficult to obtain in large quantities, and its synthesis can be complex. Additionally, its mechanism of action is not fully understood, which can make it difficult to design experiments to study its effects.
Future Directions
There are several future directions for 4-Hydroxy-5-isopropyl-3-methylbenzaldehyde research. One area of research is the development of new synthesis methods to produce 4-Hydroxy-5-isopropyl-3-methylbenzaldehyde in larger quantities. Another area of research is the study of 4-Hydroxy-5-isopropyl-3-methylbenzaldehyde's effects on the human microbiome. Additionally, 4-Hydroxy-5-isopropyl-3-methylbenzaldehyde's potential as a natural preservative in the food and cosmetic industries is an area of interest. Finally, the development of 4-Hydroxy-5-isopropyl-3-methylbenzaldehyde-based therapies for the treatment of cancer and inflammatory diseases is an area of ongoing research.
Conclusion:
In conclusion, 4-Hydroxy-5-isopropyl-3-methylbenzaldehyde is a natural compound with a variety of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Its mechanism of action is not fully understood, but it is believed to work by disrupting the cell membrane of microorganisms, inhibiting the production of pro-inflammatory cytokines, and inducing apoptosis in cancer cells. Hinokitiol has several advantages for lab experiments, including its availability and well-documented biological activities, but also has limitations due to its difficult synthesis and incomplete understanding of its mechanism of action. Ongoing research is focused on developing new synthesis methods, studying 4-Hydroxy-5-isopropyl-3-methylbenzaldehyde's effects on the human microbiome, and developing 4-Hydroxy-5-isopropyl-3-methylbenzaldehyde-based therapies for the treatment of cancer and inflammatory diseases.
Synthesis Methods
Hinokitiol can be synthesized through a variety of methods, including the oxidation of β-thujaplicin, which is a major component of the Hinoki cypress tree. Other methods include the oxidation of α-pinene, which is a major component of turpentine oil, and the methylation of 2,4-dihydroxybenzaldehyde.
Scientific Research Applications
Hinokitiol has been extensively studied for its various biological activities. It has been shown to have antimicrobial activity against a wide range of bacteria, fungi, and viruses. It has also been shown to have anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Additionally, 4-Hydroxy-5-isopropyl-3-methylbenzaldehyde has been shown to have anticancer properties by inducing apoptosis in cancer cells.
properties
CAS RN |
10537-41-4 |
|---|---|
Product Name |
4-Hydroxy-5-isopropyl-3-methylbenzaldehyde |
Molecular Formula |
C11H14O2 |
Molecular Weight |
178.23 g/mol |
IUPAC Name |
4-hydroxy-3-methyl-5-propan-2-ylbenzaldehyde |
InChI |
InChI=1S/C11H14O2/c1-7(2)10-5-9(6-12)4-8(3)11(10)13/h4-7,13H,1-3H3 |
InChI Key |
MZGYHGQVVFEMIG-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1O)C(C)C)C=O |
Canonical SMILES |
CC1=CC(=CC(=C1O)C(C)C)C=O |
Other CAS RN |
10537-41-4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






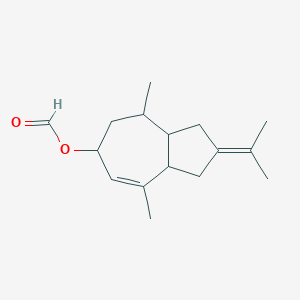
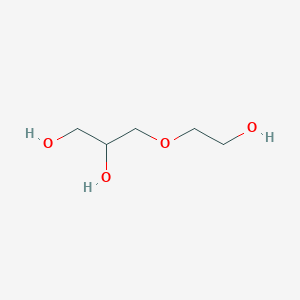


![6H-[1,3]Thiazolo[4,5-h][1,4]benzothiazin-7(8H)-one](/img/structure/B78952.png)
